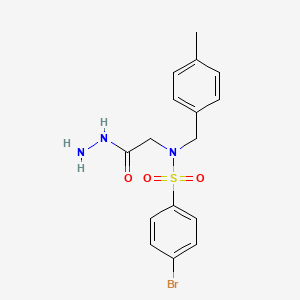
4-bromo-N-(2-hydrazinyl-2-oxoethyl)-N-(4-methylbenzyl)benzenesulfonamide (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(2-hydrazinyl-2-oxoethyl)-N-(4-methylbenzyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-hydrazinyl-2-oxoethyl)-N-(4-methylbenzyl)benzenesulfonamide typically involves multiple steps:
Bromination: The starting material, N-(4-methylbenzyl)benzenesulfonamide, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the para position.
Hydrazinylation: The brominated intermediate is then reacted with hydrazine hydrate to introduce the hydrazinyl group.
Oxidation: The hydrazinyl intermediate is oxidized using an oxidizing agent such as hydrogen peroxide or potassium permanganate to form the oxoethyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2-hydrazinyl-2-oxoethyl)-N-(4-methylbenzyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be further oxidized to form different functional groups.
Reduction: The compound can be reduced to modify the sulfonamide moiety or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles to create derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted sulfonamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-hydrazinyl-2-oxoethyl)-N-(4-methylbenzyl)benzenesulfonamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in microbial growth or inflammation.
Pathways: It may inhibit key biochemical pathways, leading to the suppression of microbial growth or modulation of inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(2-hydrazinyl-2-oxoethyl)benzenesulfonamide: Lacks the 4-methylbenzyl group.
N-(2-hydrazinyl-2-oxoethyl)-N-(4-methylbenzyl)benzenesulfonamide: Lacks the bromine atom.
4-bromo-N-(4-methylbenzyl)benzenesulfonamide: Lacks the hydrazinyl and oxoethyl groups.
Uniqueness
4-bromo-N-(2-hydrazinyl-2-oxoethyl)-N-(4-methylbenzyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H18BrN3O3S |
|---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
4-bromo-N-(2-hydrazinyl-2-oxoethyl)-N-[(4-methylphenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C16H18BrN3O3S/c1-12-2-4-13(5-3-12)10-20(11-16(21)19-18)24(22,23)15-8-6-14(17)7-9-15/h2-9H,10-11,18H2,1H3,(H,19,21) |
InChI Key |
GBVTWHJAWAUSBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC(=O)NN)S(=O)(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{5-[3-(5-Carboxypentyl)-1,1-dimethylbenzo[e]indol-2-ylidene]penta-1,3-dien-1-yl}-1,1,3-trimethylbenzo[e]indol-3-ium](/img/structure/B12500807.png)
![2-[({1-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]naphthalen-2-yl}oxy)methyl]benzonitrile](/img/structure/B12500826.png)
![5-({5-[(4-chlorophenyl)sulfanyl]thiophen-2-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12500829.png)
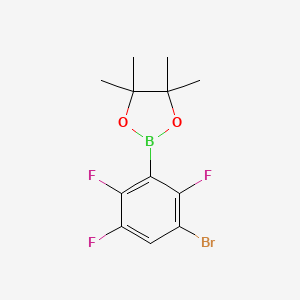
![2-[(4-Ethyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine](/img/structure/B12500849.png)
![Ethyl 5-{[(2,5-dichlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12500850.png)
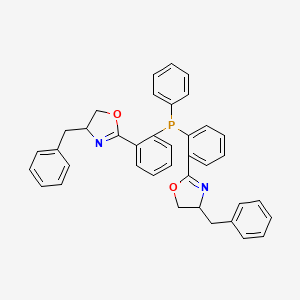
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12500864.png)
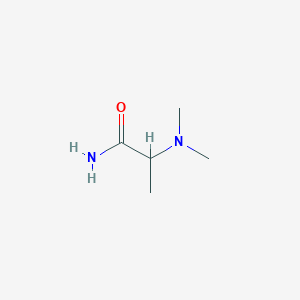
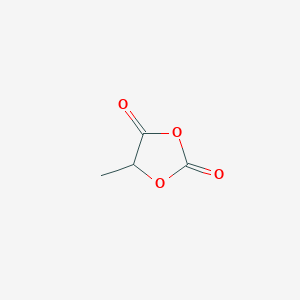

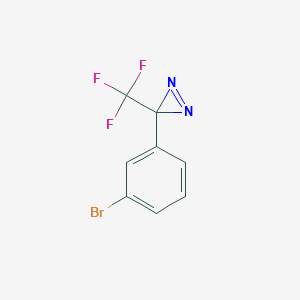
![2-[2-(diphenylphosphanyl)phenyl]-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole](/img/structure/B12500896.png)
![Methyl 5-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12500902.png)
